N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
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Overview
Description
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound with a unique structure that combines a chromenone core with a fluorophenyl group and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the chromenone core, followed by the introduction of the fluorophenyl group and the oxazole moiety. Common reagents used in these reactions include fluorobenzene, chromenone derivatives, and oxazole precursors. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives, fluorophenyl compounds, and oxazole-containing molecules. Examples include:
Chromenone Derivatives: Compounds with similar chromenone cores, such as coumarins and flavones.
Fluorophenyl Compounds: Molecules containing fluorophenyl groups, such as fluoxetine and flurbiprofen.
Oxazole-Containing Molecules: Compounds with oxazole moieties, such as oxaprozin and cloxacillin.
Uniqueness
N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17FN2O5 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C22H17FN2O5/c1-28-22-11-16(30-25-22)7-9-21(27)24-15-6-8-19-17(10-15)18(26)12-20(29-19)13-2-4-14(23)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,24,27) |
InChI Key |
IORBVXAKBJVLEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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